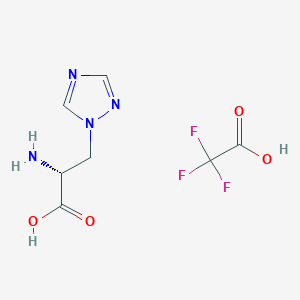
MEthyl-2-(1,3-dioxoisoindol-2-yl)-2-(4-fluorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl-2-(1,3-dioxoisoindol-2-yl)-2-(4-fluorophenyl)acetate is a chemical compound that belongs to the class of isoindoline derivatives. It is commonly used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Fluorogenic Reagent for Amine Detection
A fluorogenic reagent, 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, has been developed for the analysis of primary amines and aminated carbohydrates through HPLC, CE, and MALDI/MS. It successfully labels peptides at very low levels, displaying good stability and allowing for further manipulation and structural analysis due to its hydrophobic nature. This property enables reversed-phase HPLC analysis and aids in the structural verification of chiral peptide derivatives through characteristic elution intervals between diastereomeric peaks. The labeled peptides and neutral oligosaccharides are detectable through MALDI/MS in positive mode, highlighting its utility in peptide and carbohydrate analysis (P. Chen & M. Novotny, 1997).
Fluorogenic Labeling for Biological Thiols
The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid has been investigated as a fluorogenic labeling agent for HPLC of biologically important thiols like glutathione and cysteine. This compound reacts selectively and rapidly with thiols to produce fluorescent adducts, which can be separated by reversed-phase HPLC and detected fluorimetrically. Its applications include the determination of L-cysteine and mesna in pharmaceutical formulations, demonstrating its potential in the analysis of biologically relevant thiols (R. Gatti et al., 1990).
Electrochemical Fluorination for Synthetic Applications
Electrochemical fluorination of methyl(phenylthio)acetate has been achieved using tetrabutylammonium fluoride (TBAF), showcasing a method for the mono-fluorination of this compound. This process highlights the role of triflic acid to TBAF concentration ratio in fluorination efficiency and represents a novel application in the synthesis of fluorinated compounds, including radiofluorination for PET imaging applications. The methodology offers a new avenue for the synthesis of fluorinated molecules, with potential applications in pharmaceuticals and diagnostics (Mehrdad Balandeh et al., 2017).
Inhibition of Methanogenesis
Methyl fluoride (fluoromethane [CH₃F]) has been utilized as a selective inhibitor of CH₄ oxidation by aerobic methanotrophic bacteria in environmental studies. Its effects on anaerobic microorganisms, particularly inhibiting growth and CH₄ production in pure and mixed cultures of aceticlastic methanogens, underscore its utility in studying methane emission and microbial ecology. This research offers insights into the microbial processes affecting methane production and could inform strategies for methane management in natural and engineered environments (P. Janssen & P. Frenzel, 1997).
properties
IUPAC Name |
methyl 2-(1,3-dioxoisoindol-2-yl)-2-(4-fluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO4/c1-23-17(22)14(10-6-8-11(18)9-7-10)19-15(20)12-4-2-3-5-13(12)16(19)21/h2-9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTFAEHERIQIJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)F)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MEthyl-2-(1,3-dioxoisoindol-2-yl)-2-(4-fluorophenyl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Imidazo[1,2-a]pyridin-7-yl)ethanone](/img/structure/B2765319.png)
![3'-(4-Chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2765321.png)


![N-butyl-2-(6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2765324.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2765325.png)

![N-(2-fluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2765328.png)
![1-(3-Chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2765330.png)

![2-(4-fluorophenoxy)-4-methoxy-N-[({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)methyl]nicotinamide](/img/structure/B2765336.png)
![1-[6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone](/img/structure/B2765337.png)